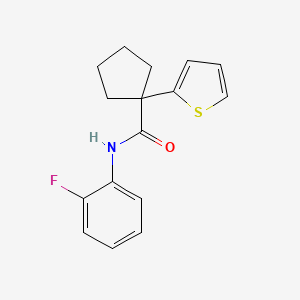

N-(2-fluorophenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Description

N-(2-fluorophenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is an organic compound that features a cyclopentanecarboxamide core with a 2-fluorophenyl and a thiophen-2-yl substituent

Properties

IUPAC Name |

N-(2-fluorophenyl)-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNOS/c17-12-6-1-2-7-13(12)18-15(19)16(9-3-4-10-16)14-8-5-11-20-14/h1-2,5-8,11H,3-4,9-10H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPGJQJNLOSUSDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)NC3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves the following steps:

Formation of the Cyclopentanecarboxamide Core: This can be achieved through the reaction of cyclopentanone with an appropriate amine under acidic or basic conditions to form the cyclopentanecarboxamide.

Introduction of the 2-Fluorophenyl Group: This step involves the reaction of the cyclopentanecarboxamide with a fluorobenzene derivative, often using a coupling reagent such as palladium-catalyzed cross-coupling reactions.

Attachment of the Thiophen-2-yl Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various types of chemical reactions, including:

Oxidation: The thiophen-2-yl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the cyclopentanecarboxamide can be reduced to form alcohols or amines.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(2-fluorophenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and thiophenyl groups can enhance binding affinity and selectivity, while the cyclopentanecarboxamide core provides structural stability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- N-(2-fluorophenyl)-2-(2-thienyl)acetamide

- N-(2-fluorophenyl)-2-{[2-(thiophen-2-yl)ethyl]amino}acetamide

Uniqueness

N-(2-fluorophenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is unique due to its cyclopentanecarboxamide core, which provides distinct structural and electronic properties compared to similar compounds

Biological Activity

N-(2-fluorophenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

The compound features a cyclopentanecarboxamide backbone substituted with a 2-fluorophenyl group and a thiophene moiety. Its molecular formula is , and it exhibits properties typical of both aromatic and heterocyclic compounds.

| Property | Value |

|---|---|

| Molecular Weight | 245.28 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not determined |

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. The thiophene ring can engage in π-π stacking interactions with aromatic amino acids in proteins, influencing enzyme activity. The fluorine atom may enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Therapeutic Applications

Research indicates that this compound may have several therapeutic applications:

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : In vitro assays have shown that it may reduce inflammatory cytokine production.

- Potential as a Drug Candidate : The compound is being explored for its potential in treating conditions such as pain and inflammation.

Case Studies

- Antimicrobial Efficacy : A study conducted on the compound's efficacy against Staphylococcus aureus revealed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antibacterial activity.

- Anti-inflammatory Mechanism : In an experimental model of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to controls, supporting its potential use in managing inflammatory disorders.

- Cytotoxicity Assessment : A cytotoxicity study on human cancer cell lines demonstrated that the compound inhibited cell proliferation at concentrations above 50 µM, suggesting its potential as an anticancer agent.

Table 2: Summary of Biological Activities

Q & A

N-(2-fluorophenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Basic Research Questions

Q. What are the established synthetic routes for this compound?

- Methodology : Synthesis typically involves multi-step organic reactions. For example, amide bond formation via coupling between a cyclopentanecarboxylic acid derivative and 2-fluoroaniline, followed by functionalization of the thiophene moiety. Reflux in polar aprotic solvents (e.g., acetonitrile) with catalysts like triethylamine is common . Purification often employs column chromatography or recrystallization.

- Key Steps :

- Cyclopentane ring construction via cyclization or alkylation.

- Thiophene substitution via nucleophilic aromatic substitution or cross-coupling reactions.

- Final amidation under controlled pH and temperature.

Q. How is the molecular structure of this compound confirmed experimentally?

- Techniques :

- X-ray crystallography (using SHELX programs for refinement ).

- NMR spectroscopy (¹H/¹³C, DEPT, COSY) to confirm proton environments and connectivity .

- Mass spectrometry (HRMS) for molecular weight validation.

- Example : Similar compounds (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide) were characterized via single-crystal XRD, revealing dihedral angles between aromatic rings (8.5–13.5°) critical for steric interactions .

Q. What are the primary physicochemical properties relevant to its handling in research?

- Properties :

- Solubility : Low in water; soluble in DMSO, DMF.

- Stability : Sensitive to light/moisture; store under inert gas.

- Thermal Behavior : Melting point >250°C (similar to analogs ).

- Analytical Methods :

- DSC/TGA for thermal stability profiling .

- HPLC for purity assessment (>95% recommended for bioassays).

Advanced Research Questions

Q. What experimental strategies address low yield or selectivity during synthesis?

- Optimization Approaches :

- Catalyst Screening : Use Pd-based catalysts for Suzuki-Miyaura cross-coupling to attach thiophene .

- Solvent Effects : Polar solvents (e.g., DMSO) enhance reaction rates but may require lower temperatures to avoid side reactions .

- Protecting Groups : Temporarily block reactive sites (e.g., fluorine on phenyl) to improve regioselectivity .

Q. How does structural modification influence its biological activity?

- Comparative Analysis :

- Fluorine Position : 2-Fluorophenyl analogs show higher metabolic stability than 3- or 4-substituted derivatives due to reduced CYP450 interactions .

- Thiophene vs. Furan : Thiophene’s sulfur atom enhances π-stacking with aromatic residues in target proteins (e.g., kinases ).

- Data Table : Selectivity of Structural Analogs

| Compound | IC50 (nM) | Target |

|---|---|---|

| N-(2-fluorophenyl)-... | TBD | mPGES-1 (hypoth.) |

| N-(4-acetylphenyl)-... | 8 | mPGES-1 |

| N-(3-fluorophenyl)-... | 16.24 | A549 cells |

Q. What in vitro models are suitable for evaluating its neuroprotective potential?

- Assays :

- Amyloid-beta Aggregation Inhibition : Use Thioflavin T fluorescence assays .

- Tau Protein Hyperphosphorylation : Employ SH-SY5Y neuronal cells with okadaic acid induction .

- Mechanistic Studies :

- Molecular Docking : Simulate binding to tau protein’s microtubule-binding domain (e.g., PDB ID: 2MZ7).

- Kinetic Assays : Measure inhibition constants (Ki) for kinases like GSK-3β .

Q. How can researchers resolve contradictions in reported biological activities?

- Factors to Consider :

- Assay Conditions : Variability in cell lines (e.g., HepG2 vs. A549), serum concentration, or incubation time .

- Compound Purity : Impurities >5% may skew dose-response curves.

- Off-Target Effects : Use CRISPR-edited cell lines to isolate specific pathways.

- Case Study : Discrepancies in IC50 values for thiadiazole derivatives were traced to differences in ATP concentrations in kinase assays .

Methodological Notes

- SHELX Refinement : For crystallographic data, employ SHELXL for high-resolution refinement, ensuring R-factors <0.05 .

- Bioactivity Validation : Pair in vitro assays with orthogonal methods (e.g., SPR for binding affinity) to confirm target engagement.

- Data Reproducibility : Document solvent lot numbers and storage conditions to mitigate batch-to-batch variability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.